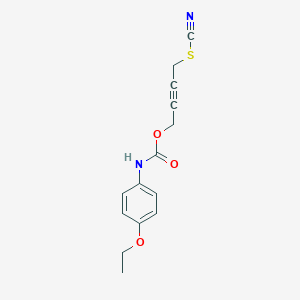
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester, commonly known as ETC-NO2, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-NO2 is a synthetic molecule that can be used as a tool to study biological processes, specifically those involving the nitric oxide (NO) signaling pathway.
Mecanismo De Acción
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 works by releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, which allows for the study of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester-dependent signaling pathways. N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester is a signaling molecule that plays a vital role in many physiological processes, including vasodilation, neurotransmission, and immune function. By releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes.
Efectos Bioquímicos Y Fisiológicos
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been shown to have several biochemical and physiological effects. One of the primary effects of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is the activation of the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. This activation leads to the production of cGMP, which plays a critical role in vasodilation and neurotransmission. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in lab experiments is its ability to release N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner. This allows researchers to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes without the need for exogenous N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester donors. However, one of the limitations of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is its short half-life, which can make it challenging to use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in scientific research. One potential application is the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have potential in the treatment of cardiovascular disease and cancer. Additionally, researchers are exploring the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the development of new drug therapies that target the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway.
Conclusion:
In conclusion, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used as a tool to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes, including protein function, cellular signaling, inflammation, and oxidative stress. Despite its limitations, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has several advantages that make it an attractive tool for researchers studying the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. With continued research, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has the potential to be a valuable tool in the development of new drug therapies and the treatment of various diseases.
Métodos De Síntesis
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is synthesized through a multi-step process that involves the reaction of p-ethoxyaniline with chloroacetyl chloride, followed by the reaction with thiourea and propargyl bromide. The final product is purified through column chromatography to obtain ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in its pure form.
Aplicaciones Científicas De Investigación
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been used in various scientific research studies to investigate the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in different biological processes. One of the primary applications of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on protein function and signaling pathways. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is also used to explore the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in cellular signaling, inflammation, and oxidative stress.
Propiedades
Número CAS |
14225-21-9 |
|---|---|
Nombre del producto |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17) |
Clave InChI |
ADIPIHXKOGFBPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Otros números CAS |
14225-21-9 |
Sinónimos |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



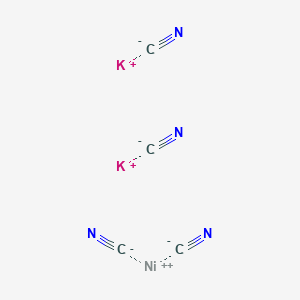
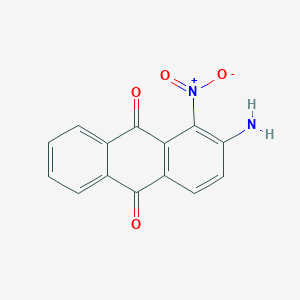
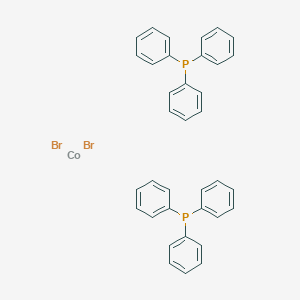
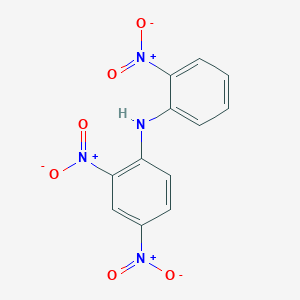
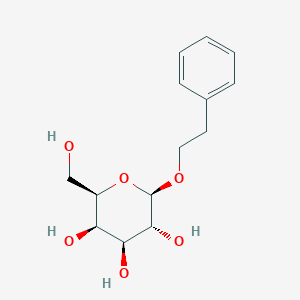
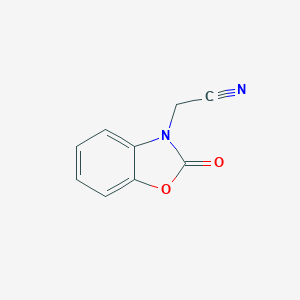
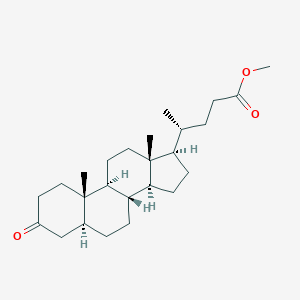
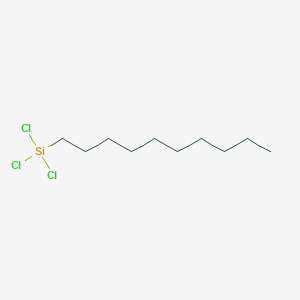
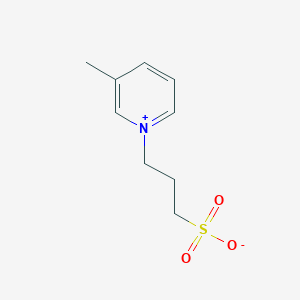
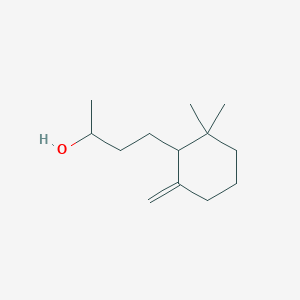
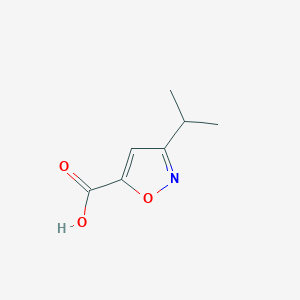
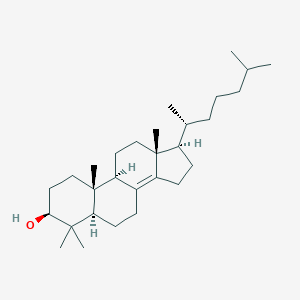
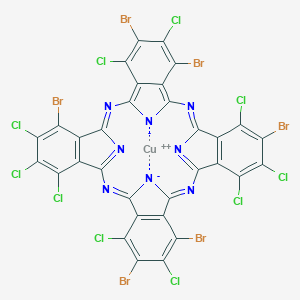
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)